
Methyl (S)-4-((tert-butoxycarbonyl)amino)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (S)-4-((tert-butoxycarbonyl)amino)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)butanoate is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, a thiazole ring, and a methylureido group. Such compounds are often of interest in medicinal chemistry and drug development due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-4-((tert-butoxycarbonyl)amino)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)butanoate typically involves multiple steps, including the protection of amino groups, formation of peptide bonds, and introduction of functional groups. Common synthetic routes may include:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving isopropylamine and a suitable thioamide precursor.
Coupling Reactions: The protected amino acid derivative is coupled with the thiazole-containing intermediate using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. This includes the use of automated peptide synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (S)-4-((tert-butoxycarbonyl)amino)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)butanoate can undergo various chemical reactions, including:
Deprotection: Removal of the Boc protecting group using acidic conditions (e.g., trifluoroacetic acid).
Oxidation and Reduction: The thiazole ring and methylureido group can participate in redox reactions under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection yields the free amine, while oxidation and reduction can modify the thiazole ring and methylureido group.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a drug candidate, particularly in the treatment of diseases involving thiazole-containing compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl (S)-4-((tert-butoxycarbonyl)amino)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)butanoate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzymes involved in metabolic pathways.
Receptors: Binding to receptors and modulating their activity.
Pathways: Interference with signaling pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (S)-4-((tert-butoxycarbonyl)amino)-2-(3-methylureido)butanoate: Lacks the thiazole ring.
Methyl (S)-4-amino-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)butanoate: Lacks the Boc protecting group.
Methyl (S)-4-((tert-butoxycarbonyl)amino)-2-(3-((2-isopropylthiazol-4-yl)methyl)ureido)butanoate: Lacks the methyl group on the urea moiety.
Uniqueness
Methyl (S)-4-((tert-butoxycarbonyl)amino)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)butanoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the thiazole ring and methylureido group may enhance its binding affinity to certain targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C19H32N4O5S |
|---|---|
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
methyl (2S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate |
InChI |
InChI=1S/C19H32N4O5S/c1-12(2)15-21-13(11-29-15)10-23(6)17(25)22-14(16(24)27-7)8-9-20-18(26)28-19(3,4)5/h11-12,14H,8-10H2,1-7H3,(H,20,26)(H,22,25)/t14-/m0/s1 |
Clé InChI |
FMFBRDPKWHPUGW-AWEZNQCLSA-N |
SMILES isomérique |
CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](CCNC(=O)OC(C)(C)C)C(=O)OC |
SMILES canonique |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(CCNC(=O)OC(C)(C)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


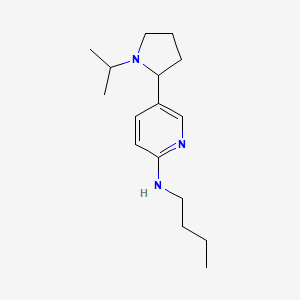
![3a,4,5,9b-tetrahydro-1H-cyclopenta[c]quinoline-4,8-dicarboxylic acid](/img/structure/B11826060.png)
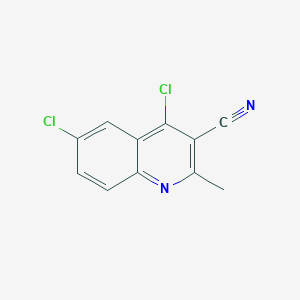
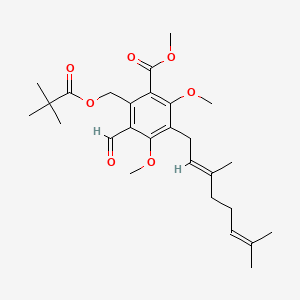

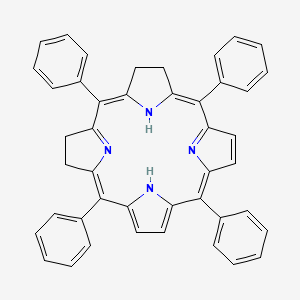
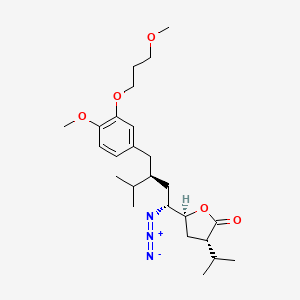
![2-[(2S,4S,5S,6S)-3,4-diacetyloxy-5,6-dihydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetate](/img/structure/B11826106.png)




![[2-(Hydroxymethyl)naphthalen-1-yl]methanol](/img/structure/B11826151.png)
![(3R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B11826160.png)
